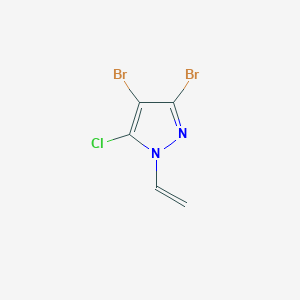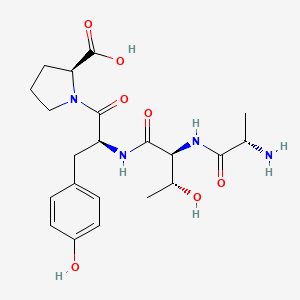![molecular formula C19H14O2 B14202528 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-59-9](/img/structure/B14202528.png)
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a naphtho[2,3-c]pyran ring system with a phenyl group attached at the 10th position.
Preparation Methods
The synthesis of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions. For instance, a reverse hydrogenolysis process can be employed, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins in the presence of palladium on carbon (Pd/C) as a catalyst . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.
Chemical Reactions Analysis
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Some naphthopyran derivatives exhibit anticancer properties, making them candidates for drug development.
Industry: Due to their photochromic properties, naphthopyrans are used in the production of photochromic lenses and other materials that change color upon exposure to light
Mechanism of Action
The mechanism of action of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation to a colored form. This process involves the breaking and forming of chemical bonds within the naphthopyran ring system. The molecular targets and pathways involved in this transformation include the excited singlet and triplet states of the molecule .
Comparison with Similar Compounds
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
- 3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran
- 3-Phenyl-3-[benzofuran-2-yl]-3H-naphtho[2,1-b]pyran
- 3-Phenyl-3-[1,2-dimethylindol-3-yl]-3H-naphtho[2,1-b]pyran
These compounds share similar photochromic properties but differ in their specific substituents and the positions of these substituents on the naphthopyran ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and photochromic behavior .
Properties
CAS No. |
923026-59-9 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H14O2/c20-18-12-21-11-17-16(18)10-14-8-4-5-9-15(14)19(17)13-6-2-1-3-7-13/h1-10H,11-12H2 |
InChI Key |
IBSHUFWLOXNHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
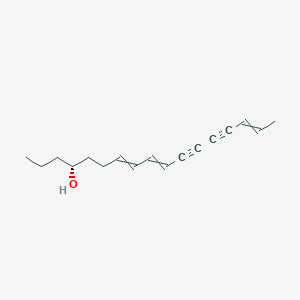

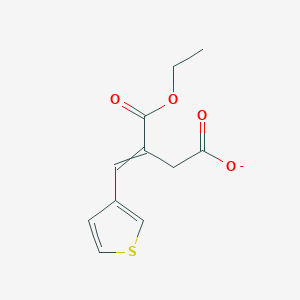
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
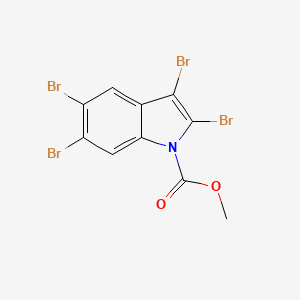
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
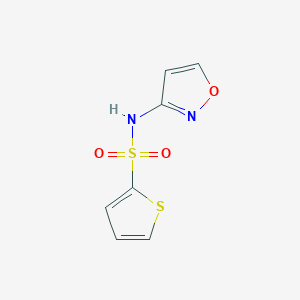
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
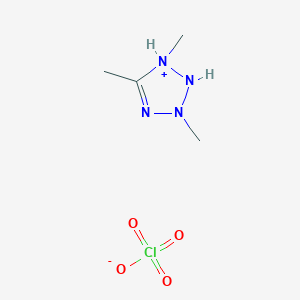
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

